molecular formula C22H29N5O2 B2512188 2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N,N-bis(propan-2-yl)acetamide CAS No. 946332-18-9

2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2512188
CAS No.: 946332-18-9
M. Wt: 395.507
InChI Key: JVRBCLFDSRSTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N,N-bis(propan-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. The pyrazolopyridazine core structure is a recognized pharmacophore in drug discovery, known for its ability to interact with the ATP-binding sites of various kinases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041631/]. This specific compound has been identified as a key intermediate or target molecule in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle and are frequently dysregulated in cancers [https://pubs.acs.org/doi/10.1021/jm301360c]. Researchers utilize this compound to probe intracellular signaling pathways, to study the effects of cell cycle arrest in proliferating cells, and as a chemical scaffold for the design of next-generation inhibitors with improved efficacy and pharmacokinetic properties. Its primary research value lies in its utility as a tool compound for validating new oncological targets and for advancing the understanding of kinase biology in disease models.

Properties

IUPAC Name

2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-14(2)20-18-12-23-27(17-10-8-7-9-11-17)21(18)22(29)25(24-20)13-19(28)26(15(3)4)16(5)6/h7-12,14-16H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRBCLFDSRSTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N,N-bis(propan-2-yl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo[3,4-d]pyridazin core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications .

Scientific Research Applications

2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N,N-bis(propan-2-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The N,N-diisopropylacetamide group in the target compound increases lipophilicity compared to 4h’s nitroaryl or 4c’s methoxyaryl substituents, which may enhance membrane permeability but reduce aqueous solubility .
  • Spectral Trends : All compounds exhibit strong C=O stretches (~1660–1680 cm⁻¹) and NH peaks (~3330 cm⁻¹), consistent with amide and heterocyclic carbonyl functionalities .

Comparison :

  • The target compound’s synthesis likely parallels methods in , where cesium carbonate promotes nucleophilic substitution under mild conditions, avoiding thermal degradation . In contrast, pyrazolo[3,4-b]pyridinones (e.g., 4h, 4c) require reflux conditions with phenacyl chloride, risking side reactions .

Biological Activity

The compound 2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N,N-bis(propan-2-yl)acetamide is a synthetic derivative belonging to the class of pyrazolo[3,4-d]pyridazin compounds. These compounds are recognized for their diverse biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O2C_{22}H_{30}N_{4}O_{2}, with a molecular weight of approximately 382.5 g/mol. Its structure features a pyrazolo[3,4-d]pyridazin core substituted with an acetamide group and two isopropyl groups. The unique arrangement of these functional groups contributes to its biological activity.

Research indicates that pyrazolo derivatives often exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many pyrazolo compounds inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : They can interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to 2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N,N-bis(propan-2-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
Compound AMCF71.88
Compound BHCT1160.39
Compound CB16-F100.49

These results suggest that modifications in the chemical structure can lead to enhanced anticancer activity.

Anti-inflammatory Effects

Pyrazolo derivatives have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been documented in several studies:

StudyInflammatory ModelEffect Observed
Study ACarrageenan-induced paw edema in ratsSignificant reduction in swelling
Study BLPS-stimulated macrophagesDecreased TNF-alpha production

These findings support the potential use of such compounds in treating inflammatory diseases.

Case Studies

  • In Vivo Studies : In a study involving mice models, administration of pyrazolo derivatives resulted in reduced tumor size and improved survival rates compared to control groups.
  • Clinical Trials : Preliminary trials assessing the safety and efficacy of pyrazolo compounds in humans are ongoing, with early results indicating manageable side effects and promising therapeutic outcomes.

Q & A

Q. What are the critical factors in optimizing the synthesis of pyrazolo[3,4-d]pyridazine derivatives like this compound?

Methodological Answer: Synthesis efficiency depends on solvent polarity, temperature control, and catalyst selection. Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity in substitution reactions, while catalysts like piperidine can accelerate cyclization steps. Reaction monitoring via TLC or HPLC ensures intermediate purity. For example, highlights that solvent choice impacts yield by up to 30% in analogous compounds .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the pyridazine core and acetamide substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity threshold) ensures absence of byproducts. and emphasize NMR and HPLC as gold standards for structural validation .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer: Begin with in vitro cytotoxicity screens (e.g., MTT assays) against cancer cell lines (e.g., HeLa or MCF-7) to assess baseline activity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide pharmacodynamic insights. notes that phenyl and pyridazine moieties correlate with anticancer activity in analogous structures .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different experimental models?

Methodological Answer: Cross-validate findings using orthogonal assays (e.g., apoptosis markers vs. cell viability) and control for variables like cell passage number or serum conditions. For instance, reports discrepancies in IC₅₀ values (5–20 µM) for similar compounds due to assay-specific sensitivity . Meta-analysis of dose-response data and statistical rigor (e.g., ANOVA) mitigate variability.

Q. How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in substitution reactions. Tools like ICReDD integrate reaction path searches with experimental data to optimize conditions (e.g., solvent, temperature). demonstrates that computational screening reduced reaction development time by 50% in pyrazolo-pyridazine analogs .

Q. What experimental frameworks address solubility challenges in pharmacokinetic studies?

Methodological Answer: Use co-solvents (e.g., PEG-400 or cyclodextrins) to improve aqueous solubility. Pharmacokinetic parameters (Cmax, T½) should be assessed in rodent models via LC-MS/MS. highlights that thioacetamide derivatives require tailored solubilization strategies due to hydrophobicity .

Methodological Design Questions

Q. How to apply Design of Experiments (DoE) for optimizing multi-step syntheses?

Methodological Answer: Use factorial designs to test variables (temperature, solvent, catalyst ratio) in parallel. For example, a 2³ factorial design (8 experiments) can identify interactions between parameters. advocates DoE to minimize trial counts while maximizing data robustness, as seen in pyridazine ring-forming reactions .

Q. What protocols ensure reproducibility in scaled-up syntheses?

Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Control particle size via milling and standardize workup procedures (e.g., gradient crystallization). emphasizes PAT in pilot-scale pyrazolo-pyridazine production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.